![molecular formula C14H16ClN3O2 B2622916 5-Chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine CAS No. 2379977-23-6](/img/structure/B2622916.png)
5-Chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MLN4924 and is a small molecule inhibitor of NEDD8-activating enzyme (NAE). NAE plays a critical role in the activation of the NEDD8 protein, which is involved in the regulation of various cellular processes, such as DNA replication, cell cycle progression, and protein degradation. Inhibition of NAE by MLN4924 has shown promising results in preclinical studies for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of MLN4924 involves the inhibition of NAE, which is responsible for the activation of the NEDD8 protein. NEDD8 conjugation of CRL complex components is essential for the proper function of this complex in the degradation of various cellular proteins. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the CRL complex and subsequent degradation of these proteins. This process leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been shown to have significant biochemical and physiological effects in preclinical studies. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the CRL complex and subsequent degradation of these proteins. This process leads to cell cycle arrest and apoptosis in cancer cells. In addition, MLN4924 has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MLN4924 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified for use in scientific research. It has been extensively studied for its potential therapeutic applications in cancer treatment and has shown promising results in preclinical studies. However, there are also some limitations to the use of MLN4924 in lab experiments. It is a potent inhibitor of NAE, which may lead to off-target effects and toxicity in vivo. In addition, the mechanism of action of MLN4924 is complex and involves the regulation of multiple cellular processes, which may complicate data interpretation in lab experiments.
Direcciones Futuras
For research on this compound include the optimization of its pharmacokinetic and pharmacodynamic properties for use in clinical trials. In addition, further studies are needed to elucidate the mechanism of action of MLN4924 and to identify potential off-target effects and toxicity in vivo. Other future directions for research on MLN4924 include the identification of biomarkers for patient selection and the development of combination therapies for cancer treatment.
Métodos De Síntesis
The synthesis of MLN4924 involves several steps, starting with the reaction of 2-aminopyrimidine with 2-methoxyphenylacetic acid to form an intermediate compound. This intermediate is then reacted with 2-bromoethyl methyl ether to produce the desired product, 5-Chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine. The synthesis process has been optimized to improve the yield and purity of the product, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
MLN4924 has been extensively studied for its potential therapeutic applications in cancer treatment. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the cullin-RING ligase (CRL) E3 ubiquitin ligase complex. This complex is responsible for the degradation of various proteins involved in cell cycle progression and DNA replication, such as Cyclin E, CDT1, and ORC1. Inhibition of CRL activity by MLN4924 leads to the accumulation of these proteins, which results in cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
5-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-19-12-6-4-3-5-11(12)13(20-2)9-18-14-16-7-10(15)8-17-14/h3-8,13H,9H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBCBGSBAPLIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC2=NC=C(C=N2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

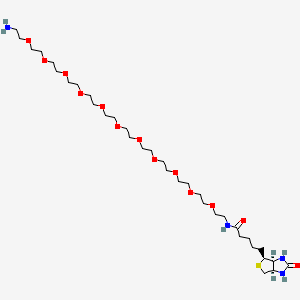
![(E)-N-[[1-(Difluoromethyl)indol-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2622839.png)
![2-chloro-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2622841.png)
![4-{[(Phenoxyacetyl)amino]methyl}benzoic acid](/img/structure/B2622842.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[6-methoxy-3-(phenylsulfonyl)-4-quinolyl]amine](/img/structure/B2622843.png)
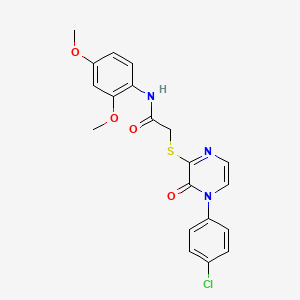
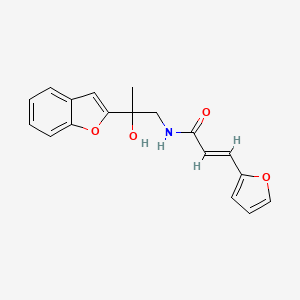
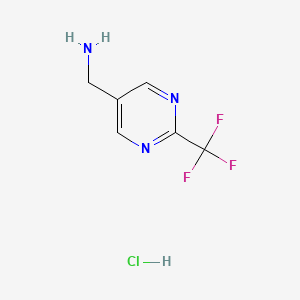
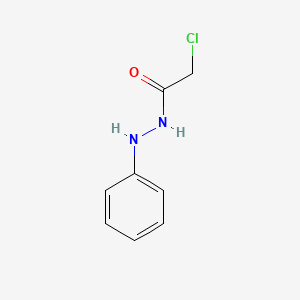
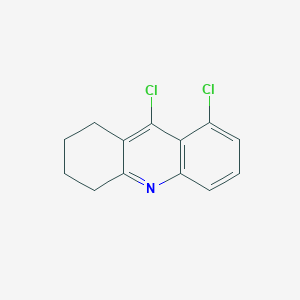
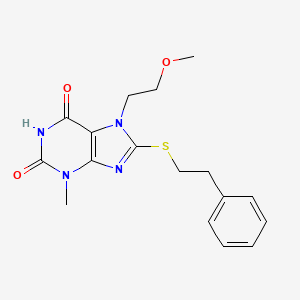
amine](/img/structure/B2622852.png)
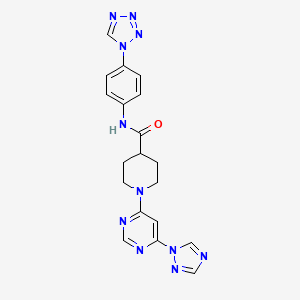
![1-(4-fluorophenyl)-4-[1-(2-methylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperazine](/img/structure/B2622855.png)